molecular formula C11H14OS B8281133 5-propyl-6,7-dihydro-1-benzothiophen-4(5H)-one

5-propyl-6,7-dihydro-1-benzothiophen-4(5H)-one

Cat. No. B8281133
M. Wt: 194.30 g/mol
InChI Key: GPUULDMGPYAAEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06992087B2

Procedure details

To a solution of KH (30%, 11.44 g) in tetrahydrofuran (160 ml) under N2 was added dropwise 6,7-dihydro-1-benzothiophen-4(5H)-one (8 g) in tetrahydrofuran (40 ml). After 30 min, a triethyl borane (97 ml, 1 M THF) solution was added dropwise over 5 min. After 10 min, iodopropane was and the reaction stirred for 16 h. The reaction mixture was cooled to 0° C. and 1 N NaOH (250 ml) and hydrogen peroxide (12 ml, 30%) was added. The reaction mixture stirred for 1 h and was extracted with 400 ml ethyl acetate. The organic layer was washed with saturated sodium thiosulfate, dried MgSO4, filtered and concentrated. MPLC chromatography on a biotage 40 L with 4% ethyl acetate/heptane provided the title compound as an oil (8.21 g, 80%): 1H NMR (300 MHz, CDCl3) δ) 7.40, 7.07, 3.15-3.01, 2.47, 2.32, 2.07-1.88, 1.53-1.30, 1.27, 0.99-0.88; HRMS (FAB) calcd for C11H14OS+H 195.0844, found 195.0835.
Quantity
97 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Three
Quantity
12 mL
Type
reactant
Reaction Step Three
Quantity
8 g
Type
reactant
Reaction Step Four
Quantity
160 mL
Type
solvent
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Four
Yield
80%

Identifiers

REACTION_CXSMILES
[S:1]1[C:5]2[CH2:6][CH2:7][CH2:8][C:9](=[O:10])[C:4]=2[CH:3]=[CH:2]1.C(B(CC)CC)C.I[CH2:19][CH2:20][CH3:21].[OH-].[Na+].OO>O1CCCC1>[CH2:19]([CH:8]1[C:9](=[O:10])[C:4]2[CH:3]=[CH:2][S:1][C:5]=2[CH2:6][CH2:7]1)[CH2:20][CH3:21] |f:3.4|

Inputs

Step One
Name
Quantity
97 mL
Type
reactant
Smiles
C(C)B(CC)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ICCC
Step Three
Name
Quantity
250 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
12 mL
Type
reactant
Smiles
OO
Step Four
Name
Quantity
8 g
Type
reactant
Smiles
S1C=CC2=C1CCCC2=O
Name
Quantity
160 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction stirred for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 10 min
Duration
10 min
STIRRING
Type
STIRRING
Details
The reaction mixture stirred for 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
was extracted with 400 ml ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated sodium thiosulfate, dried MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(CC)C1CCC2=C(C=CS2)C1=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.21 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.